
1-(Azetidin-3-yl)hex-4-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)hex-4-yn-2-one is a chemical compound with the molecular formula C9H13NO It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
While specific industrial production methods for 1-(Azetidin-3-yl)hex-4-yn-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)hex-4-yn-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the alkyne moiety.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
1-(Azetidin-3-yl)hex-4-yn-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting nicotinic acetylcholine receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms involving azetidine derivatives.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)hex-4-yn-2-one involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as a ligand for nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(Azetidin-3-yl)piperidin-4-ylmethanol: Another azetidine derivative with potential pharmacological applications.
1-(Azetidin-3-yl)-1H-pyrazol-3-amine: A compound with a similar azetidine ring structure but different functional groups.
Uniqueness
1-(Azetidin-3-yl)hex-4-yn-2-one is unique due to its combination of the azetidine ring and the hex-4-yn-2-one moiety. This structural feature provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(azetidin-3-yl)hex-4-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-9(11)5-8-6-10-7-8/h8,10H,4-7H2,1H3 |
InChI Key |
FYOIEJQRPPKZMO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(=O)CC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


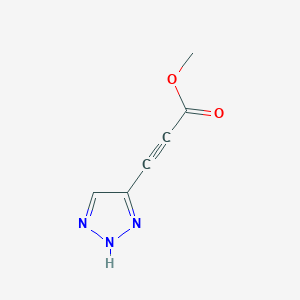
![Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13184894.png)
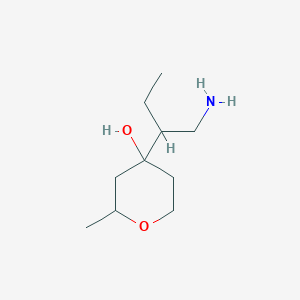
![1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13184904.png)

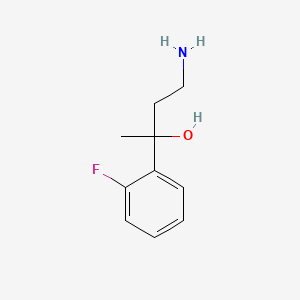

![6-Bromobenzofuro[3,2-b]pyridine](/img/structure/B13184938.png)
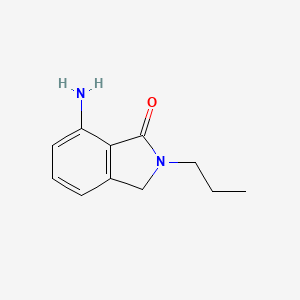
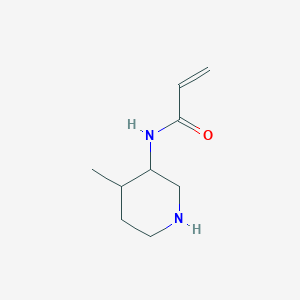
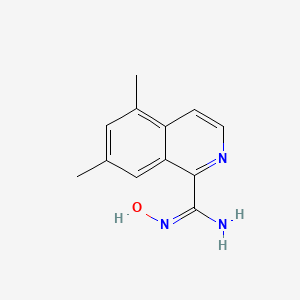
![tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13184964.png)
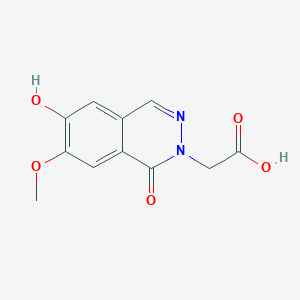
![Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13184984.png)
